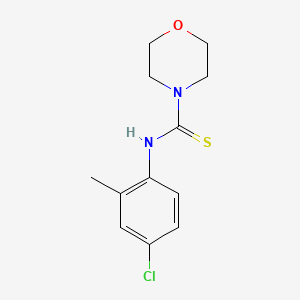![molecular formula C20H16N2O4 B5863676 2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)
2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide, commonly known as NBPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family and is synthesized through a multistep process involving several reagents and catalysts.
作用機序
The mechanism of action of NBPF involves its interaction with target enzymes or proteins. It has been shown to bind to the active site of protein tyrosine phosphatases and inhibit their activity, leading to the modulation of various signaling pathways. NBPF has also been shown to inhibit histone deacetylases, leading to the modulation of gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
NBPF has been shown to have several biochemical and physiological effects, such as the inhibition of enzyme activity, modulation of signaling pathways, and regulation of gene expression. It has been shown to have anticancer activity in vitro and in vivo, making it a potential drug candidate for the treatment of cancer. NBPF has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using NBPF in lab experiments include its high purity, stability, and specificity towards target enzymes or proteins. It can be easily synthesized using standard laboratory techniques and is readily available from commercial sources. The limitations of using NBPF in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Careful handling and storage are required to ensure its stability and safety.
将来の方向性
The future directions for NBPF research include the development of new synthetic methods for its preparation, the identification of new target enzymes or proteins, and the optimization of its pharmacological properties. NBPF can also be used as a building block for the synthesis of new functional materials with potential applications in catalysis, sensing, and energy storage. Further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of NBPF.
合成法
The synthesis of NBPF involves a multistep process that begins with the reaction of 3-nitrobenzyl alcohol with thionyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with N-phenylbenzamide in the presence of triethylamine to form NBPF. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
NBPF has been studied extensively for its potential applications in various fields, such as drug discovery, chemical biology, and materials science. It has been shown to have inhibitory effects on several enzymes, including protein tyrosine phosphatases and histone deacetylases, making it a potential drug candidate for the treatment of cancer and other diseases. NBPF has also been used as a chemical probe to study protein-protein interactions and epigenetic regulation. In materials science, NBPF has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
特性
IUPAC Name |
2-[(3-nitrophenyl)methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(21-16-8-2-1-3-9-16)18-11-4-5-12-19(18)26-14-15-7-6-10-17(13-15)22(24)25/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSNFGDBPDCBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)


![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)




![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)